molecular formula C18H17Cl3N4O3S B11704021 3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide

3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11704021
M. Wt: 475.8 g/mol
InChI Key: ZJFJSWKMJGGKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes nitro, trichloro, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, chlorinating agents for introducing chlorine atoms, and reducing agents like hydrogen gas or metal hydrides for reduction reactions. The conditions often involve specific temperatures, pressures, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trichloro and carbamothioyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both nitro and trichloro groups, along with the carbamothioyl moiety, allows for diverse chemical transformations and interactions .

Properties

Molecular Formula

C18H17Cl3N4O3S

Molecular Weight

475.8 g/mol

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C18H17Cl3N4O3S/c1-10-6-7-14(11(2)8-10)22-17(29)24-16(18(19,20)21)23-15(26)12-4-3-5-13(9-12)25(27)28/h3-9,16H,1-2H3,(H,23,26)(H2,22,24,29)

InChI Key

ZJFJSWKMJGGKKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.